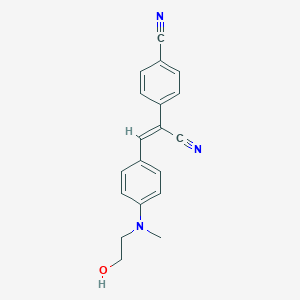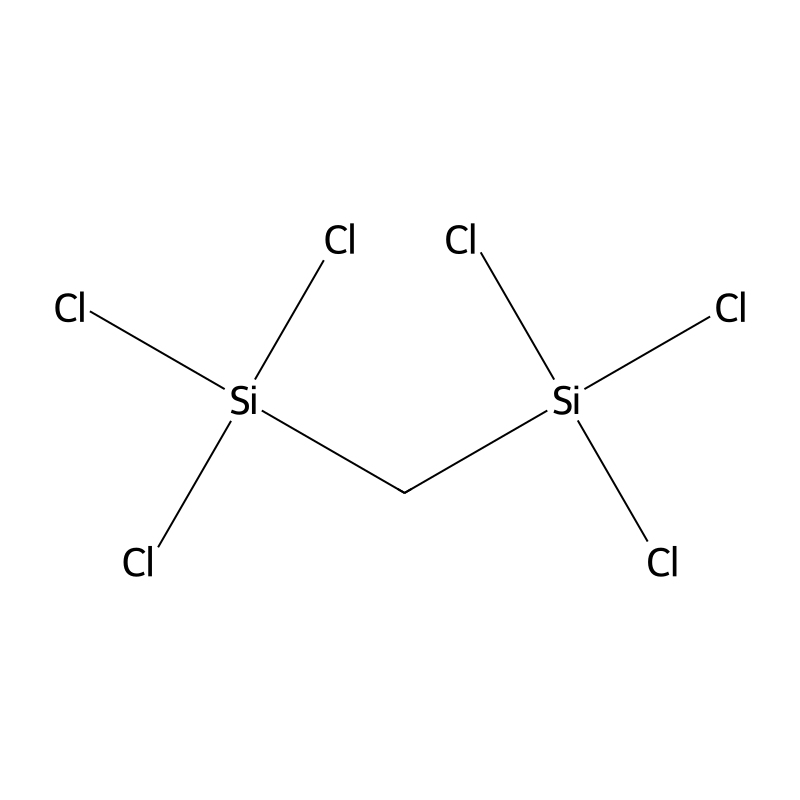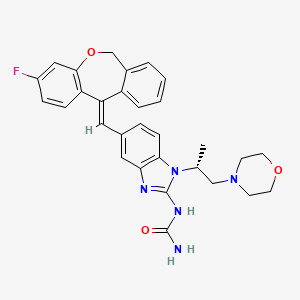HBC

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Hexa-peri-hexabenzocoronene, commonly referred to as HBC, is a polycyclic aromatic hydrocarbon with the molecular formula C₄₂H₁₈. This compound is characterized by a central coronene structure surrounded by additional benzene rings fused between adjacent pairs of rings. The unique arrangement of HBC allows for distinct electronic properties, making it a subject of interest in materials science and nanotechnology .
- Aldol Condensation: This initial step involves the reaction of dibenzyl ketone with a benzil derivative to produce a substituted cyclopentadienone.
- Diels–Alder Reaction: Following the aldol condensation, a Diels–Alder reaction with an alkyne leads to the formation of hexaphenylbenzene.
- Electrocyclic Reactions: Adjacent benzene rings in HBC can undergo oxidative electrocyclic reactions, which are crucial for its aromaticity and stability.
- Oxidation: Oxidative processes using iron(III) chloride facilitate the aromatization of the compound, enhancing its electronic properties .
The synthesis of HBC typically involves several organic chemistry techniques:
- Initial Aldol Condensation: This forms the foundational structure.
- Diels–Alder Reaction: This step introduces additional complexity to the molecular structure.
- Oxidative Aromatization: Using reagents like iron(III) chloride to achieve full aromaticity.
Recent advancements have introduced methods such as C–H borylation to modify HBC directly, allowing for enhanced solubility and functionalization opportunities. This method utilizes iridium catalysts to facilitate the introduction of boryl groups, significantly altering the compound's optoelectronic properties .
HBC finds applications in various fields:
- Nanotechnology: Its ability to self-assemble into columnar structures makes it suitable for nanofabrication.
- Electronics: HBC derivatives are explored for use in organic semiconductors and photovoltaic devices due to their electronic properties.
- Fluorescent Probes: The optical characteristics of HBC make it a candidate for use in bioimaging and sensing applications .
Interaction studies involving HBC focus on its behavior in supramolecular assemblies and interactions with other materials. Notably:
- Self-Assembly: HBC can self-organize into ordered structures, such as carbon nanotubes, which exhibit interesting electrical properties when subjected to oxidation.
- Functionalization Studies: Research has highlighted methods for regioselective functionalization of HBC, which is essential for tailoring its properties for specific applications .
HBC shares similarities with several other polycyclic aromatic hydrocarbons. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Coronene | C₂₄H₁₄ | Basic structure without additional benzene rings |
| Hexa-cata-hexabenzocoronene | C₄₂H₁₈ | Similar formula but different structural arrangements |
| Pentacene | C₂₁H₁₄ | Known for high mobility in organic semiconductors |
| Pyrene | C₁₆H₁₀ | Exhibits fluorescence; used in organic light-emitting diodes |
HBC is distinguished by its complex structure and ability to form unique supramolecular architectures, which are not as prevalent in simpler compounds like coronene or pyrene .








